4-Isopropyl-2-nitroaniline
Overview
Description
4-Isopropyl-2-nitroaniline is an organic compound belonging to the nitroaniline family. It is characterized by the presence of an isopropyl group and a nitro group attached to an aniline ring. This compound is widely used in various scientific research fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Isopropyl-2-nitroaniline typically involves a multi-step process. One common method includes the nitration of 4-isopropylaniline, followed by reduction. The nitration step involves treating 4-isopropylaniline with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction conditions are carefully controlled to ensure the selective nitration at the desired position on the aniline ring .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale nitration processes followed by purification steps to isolate the desired product. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions: 4-Isopropyl-2-nitroaniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.
Common Reagents and Conditions:
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride in an alcoholic solvent.
Major Products:
Reduction: The major product of reduction is 4-isopropyl-2-aminobenzene.
Substitution: Depending on the substituent introduced, various derivatives of this compound can be synthesized.
Scientific Research Applications
4-Isopropyl-2-nitroaniline is utilized in several scientific research applications:
Chemistry: It serves as a reagent in organic synthesis, particularly in the preparation of other aniline derivatives.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential use in pharmaceutical formulations and drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Isopropyl-2-nitroaniline involves its interaction with molecular targets through its nitro and isopropyl groups. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The isopropyl group influences the compound’s hydrophobicity and its ability to penetrate biological membranes .
Comparison with Similar Compounds
4-Nitroaniline: Lacks the isopropyl group, making it less hydrophobic.
2-Nitroaniline: The nitro group is positioned differently, affecting its reactivity.
4-Isopropylaniline: Lacks the nitro group, altering its chemical properties.
Uniqueness: 4-Isopropyl-2-nitroaniline is unique due to the presence of both the isopropyl and nitro groups, which confer distinct chemical and physical properties. This combination allows for specific interactions in chemical reactions and biological systems, making it valuable in various research applications .
Properties
IUPAC Name |
2-nitro-4-propan-2-ylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-6(2)7-3-4-8(10)9(5-7)11(12)13/h3-6H,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBXKBHDWJBOCIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10371536 | |
Record name | 4-Isopropyl-2-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10371536 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63649-64-9 | |
Record name | 4-Isopropyl-2-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10371536 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the presence of nitrate in water impact the UV degradation of the herbicide Isoproturon during drinking water treatment?
A1: The research indicates that the presence of nitrate during UV treatment of water containing Isoproturon can lead to the formation of nitrated byproducts, including 4-Isopropyl-2-nitroaniline. [] This occurs specifically when using a UV source that also generates ozone (185/254 nm Hg lamp). The formation of these byproducts is attributed to the interaction of nitrate with the UV radiation, leading to the generation of reactive nitrogen species that can then react with Isoproturon. This highlights a potential drawback of using ozone-generating UV lamps for treating nitrate-rich water sources, as it can result in the formation of potentially harmful nitrated byproducts.
Q2: What analytical techniques were used to identify and characterize this compound as a byproduct of Isoproturon degradation?
A2: While the paper primarily focuses on the degradation kinetics of Isoproturon and does not delve into the specific analytical techniques employed, it does mention that the yellow coloration of the irradiated solution was attributed to the formation of this compound and another nitrated product. [] This suggests that techniques like UV-Vis spectrophotometry might have been used to initially observe the characteristic absorption of the nitroaromatic byproduct. Further confirmation and structural characterization likely involved techniques like High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.
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